molecular formula C15H13Cl2N3 B11412152 N-(3,4-dichlorobenzyl)-1-methyl-1H-benzimidazol-2-amine

N-(3,4-dichlorobenzyl)-1-methyl-1H-benzimidazol-2-amine

Cat. No.: B11412152
M. Wt: 306.2 g/mol
InChI Key: PEJXJYQDRSYCMZ-UHFFFAOYSA-N
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Description

N-(3,4-dichlorobenzyl)-1-methyl-1H-benzimidazol-2-amine is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzimidazole core substituted with a 3,4-dichlorobenzyl group and a methyl group, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorobenzyl)-1-methyl-1H-benzimidazol-2-amine typically involves the alkylation of 1-methyl-1H-benzimidazole with 3,4-dichlorobenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to facilitate the alkylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorobenzyl)-1-methyl-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The benzimidazole ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can engage in coupling reactions to form larger molecular structures.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Bases and Solvents: Potassium carbonate, sodium hydride, DMF, and DMSO are frequently used in substitution and coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the benzimidazole ring.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dichlorobenzyl)-1-methyl-1H-benzimidazol-2-amine is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, which could lead to the development of new medications.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-1-methyl-1H-benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorobenzyl)-1H-benzimidazol-2-amine
  • N-(3,4-dichlorobenzyl)-2-methyl-1H-benzimidazol-1-amine
  • N-(3,4-dichlorobenzyl)-1H-benzimidazol-5-amine

Uniqueness

N-(3,4-dichlorobenzyl)-1-methyl-1H-benzimidazol-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a distinct entity in scientific research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H13Cl2N3

Molecular Weight

306.2 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-1-methylbenzimidazol-2-amine

InChI

InChI=1S/C15H13Cl2N3/c1-20-14-5-3-2-4-13(14)19-15(20)18-9-10-6-7-11(16)12(17)8-10/h2-8H,9H2,1H3,(H,18,19)

InChI Key

PEJXJYQDRSYCMZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1NCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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